Product packaging for 3,4-Dimethylpiperidin-4-ol(Cat. No.:)

3,4-Dimethylpiperidin-4-ol

Cat. No.: B14900234
M. Wt: 129.20 g/mol
InChI Key: HWLFFLCRXODCCY-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-4-ol hydrochloride (CAS 1951444-36-2) is a chemical building block of significant interest in medicinal chemistry research. It belongs to the class of 3,4-disubstituted piperidines, which are crucial scaffolds in the development of novel pharmacological agents . The core research value of this compound lies in its structure-activity relationship (SAR) studies for designing opioid receptor ligands . Scientific research has demonstrated that the trans-3,4-dimethyl substitution pattern on the piperidine ring is a critical structural feature that can confer pure opioid receptor antagonist properties, independent of the nitrogen substituent . This makes this compound hydrochloride a valuable intermediate for synthesizing and investigating potent, non-selective opioid antagonists, which are important tools for neuropharmacological research . This product is supplied as the hydrochloride salt to enhance stability. Researchers can use this compound as a versatile synthon for further chemical functionalization or as a reference standard in analytical studies. Please note: This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B14900234 3,4-Dimethylpiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,4-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3

InChI Key

HWLFFLCRXODCCY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(C)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethylpiperidin 4 Ol and Its Derivatives

Established Synthetic Routes

The construction of the 3,4-dimethylpiperidin-4-ol framework can be achieved through several established chemical transformations. These routes often involve the initial formation of a piperidinone precursor, which is subsequently reduced, or the direct assembly of the piperidine (B6355638) ring through cyclization reactions.

Reduction of Piperidinone Precursors

A primary strategy for synthesizing 4-hydroxypiperidines is the reduction of the corresponding 4-piperidinone (also known as a 4-piperidone). For the target molecule, this would involve the reduction of a 3,4-dimethyl-4-piperidinone. While general reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for converting 4-piperidones to 4-hydroxypiperidines, more sophisticated methods have been developed for complex derivatives. dtic.mil

In the synthesis of key opioid antagonist intermediates, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a multi-step approach starting from 1,3-dimethyl-4-piperidinone has been documented. nih.gov This pathway involves the creation of an intermediate tetrahydropyridine (B1245486), followed by a highly specific methylation step to introduce the second methyl group at the C4 position before the final formation of the piperidine ring. nih.gov

A powerful modern approach for this transformation is the use of biocatalysis. Carbonyl reductases have been employed for the enzymatic reduction of 3-substituted-4-oxo-piperidines. In one study, two different carbonyl reductases (HeCR and DbCR) were used to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, achieving excellent conversion (>99%) and enantiomeric excess (>99% ee) to produce the corresponding 4-hydroxypiperidine (B117109). nih.gov This biocatalytic method highlights a pathway to high stereochemical purity. nih.gov

Cyclization of Pre-functionalized Precursors

The piperidine ring can be constructed through the intramolecular cyclization of acyclic molecules that are pre-functionalized with the necessary atoms. The Dieckmann condensation is a classic method used to form 4-piperidones from the addition of a primary amine to two moles of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

A more contemporary strategy involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This method has been successfully applied to construct a 2,3,6-trisubstituted piperidine skeleton, demonstrating its utility in creating complex substitution patterns on the piperidine ring. nih.gov This approach would require the initial synthesis of a linear keto-azide containing the requisite methyl groups at the appropriate positions.

Reductive Amination Strategies

Reductive amination provides a versatile method for forming amine-containing rings. An intramolecular reductive amination of an amino-ketone is a direct route to cyclic amines like piperidines. This strategy was employed to produce key quantities of cis-N-benzyl-3-methylamino-4-methylpiperidine, a related structure. researchgate.net The synthesis involved the hydroboration of a tetrahydropyridine intermediate, followed by oxidation and a final reductive amination step to form the piperidine ring and install the exocyclic amine. researchgate.net This highlights the power of reductive amination in the final stages of complex piperidine synthesis.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental reaction in piperidine synthesis, typically used to reduce a less saturated precursor like a pyridine (B92270) or a tetrahydropyridine. dtic.milyoutube.com In the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a key step involves the formation of a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate. nih.gov The subsequent conversion to the fully saturated piperidine ring is achieved through reduction of the double bond, a transformation for which catalytic hydrogenation with H₂ gas over a metal catalyst (such as Palladium, Platinum, or Nickel) is the standard method. nih.govyoutube.com This approach ensures the formation of the saturated piperidine core after the main substitution pattern has been established. The hydrogenation of 2,3-dimethylindole (B146702) to its corresponding octahydro-derivative has also been studied in detail, achieving 100% conversion over a Ru/Al₂O₃ catalyst, demonstrating the effectiveness of this method on similarly substituted heterocyclic systems. rsc.orgnih.gov

Aldehyde-Amine Condensation and Ring Closure Reactions

Multi-component reactions that involve the condensation of aldehydes and amines are an efficient way to assemble the piperidone core. The Petrenko-Kritschenko piperidone synthesis is a classic example, reacting two moles of an aldehyde with one mole each of an acetonedicarboxylic ester and ammonia (B1221849) (or a primary amine) to form a 4-piperidone. wikipedia.orgdrugfuture.com This reaction could theoretically be adapted to produce a 3,4-disubstituted piperidone by carefully selecting the aldehyde components. For instance, using a mixture of benzaldehyde (B42025) and propionaldehyde (B47417) could introduce substituents at the C2/C6 and C3/C5 positions, respectively. Subsequent reduction would yield the corresponding substituted piperidinol.

Stereoselective Synthesis and Chiral Induction

The this compound structure contains two adjacent stereocenters at the C3 and C4 positions, meaning it can exist as multiple stereoisomers. Controlling the relative (cis/trans) and absolute (R/S) configuration at these centers is a significant challenge and a key focus of modern synthetic efforts.

A landmark achievement was the first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold. nih.gov This route established the crucial C3 stereochemistry via a Corey-Bakshi-Shibata (CBS) reduction, followed by a stereoselective anti-Sₙ2' cuprate (B13416276) displacement. The C4 methyl group was then introduced in a trans-selective methylation step. nih.gov This methodology provides a general pathway to enantiomerically enriched, highly substituted piperidines. nih.gov

Another powerful strategy focuses on controlling the stereochemistry during the formation of the piperidine ring itself. In an important synthesis of opioid antagonists, the desired trans relationship between the methyl groups was achieved through a highly regio- and stereospecific alkylation of a metalloenamine intermediate derived from a tetrahydropyridine. nih.gov This key step, which installed the C4-methyl group, proceeded with high selectivity to give the trans-3,4-dimethyl arrangement. nih.gov

The following table summarizes the key stereoselective step from this synthesis:

StepPrecursorReagentsProductStereochemistryYieldRef
Stereospecific Alkylation 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine1. n-BuLi 2. MeItrans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridineRegio- and stereospecificHigh nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

The controlled synthesis of 3,4-disubstituted piperidines, including this compound, presents a significant stereochemical challenge. Researchers have developed several pathways that afford high levels of enantioselectivity and diastereoselectivity.

One prominent strategy begins with substituted pyridines. For instance, the hydrogenation of disubstituted pyridines under mild and practical conditions can generate structurally complex piperidines with a cis-relationship between the substituents. whiterose.ac.uknih.gov This approach provides a direct route to specific diastereomers.

Another powerful method involves the use of chiral auxiliaries to direct stereochemistry. A notable example is the synthesis starting from 2-pyridone. znaturforsch.com By attaching a carbohydrate-based chiral auxiliary (N-galactosylation) to the pyridone nitrogen, subsequent chemical transformations can be guided with high stereocontrol. znaturforsch.comresearchgate.net Nucleophilic addition of organometallic reagents to the activated pyridone system proceeds with excellent regio- and stereoselectivity to install a substituent at the 4-position. znaturforsch.comresearchgate.net Following this, electrophilic attack on the corresponding enolate introduces a second substituent at the 3-position, yielding 3,4-disubstituted piperidin-2-ones with moderate to high diastereoselectivity. researchgate.net These piperidin-2-one intermediates can then be reduced to the desired piperidine derivatives. dtic.mil

An enantiodivergent synthesis has also been developed, which allows access to both enantiomeric series of trans-3,4-disubstituted piperidines from a single chiral precursor, (R)-phenylglycinol. acs.org The reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can be controlled to produce either a kinetic or a thermodynamically stable bicyclic lactam. acs.org These lactams serve as chiral building blocks, and their conversion to α,β-unsaturated lactams allows for conjugate addition of organocopper reagents. This addition occurs with high yield and stereoselectivity, producing enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives, which are precursors to the final piperidine compounds. acs.org

Chirally-Selective Routes for Specific Stereoisomers

Achieving specific stereoisomers, such as the trans-(3R,4R) and trans-(3S,4S) configurations, is crucial for pharmacological applications. nih.govnih.gov

The enantiodivergent strategy using (R)-phenylglycinol is a prime example of a chirally-selective route. acs.org Depending on whether the kinetic or thermodynamic bicyclic lactam intermediate is used, the synthesis can be directed towards either the (+) or (-) enantiomer of the target trans-3,4-disubstituted piperidine. acs.org

Separation of racemic mixtures is a more traditional, yet still relevant, method for obtaining specific isomers. nih.gov For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, isomers such as the trans-(3R,4R) and trans-(3S,4S) have been successfully separated for further biological evaluation. nih.gov

Furthermore, base-mediated epimerization offers a pathway to interconvert diastereomers. whiterose.ac.uknih.gov For example, cis-piperidines obtained from pyridine hydrogenation can be converted to their trans-diastereoisomers. nih.gov This process often involves the formation of an enolate followed by re-protonation, with conformational control guiding the stereochemical outcome. whiterose.ac.uknih.gov In specific cases where general epimerization is not successful, diastereoselective lithiation followed by trapping can be employed to access the desired isomer in excellent yield. whiterose.ac.uknih.gov An improved industrial process for preparing (3R,4R)-3-(3,4-dimethyl-4-piperidinyl)phenol, a key intermediate for the opioid drug Alvimopan, highlights the importance of scalable, chirally-selective routes. researchgate.net

Influence of Chiral Catalysts and Reagents

The use of chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis, enabling the production of enantioenriched piperidines without the need for stoichiometric chiral auxiliaries or resolution.

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. organic-chemistry.orgtmc.edu A notable application is the reductive Heck reaction of arylboronic acids with a pyridine derivative, phenyl pyridine-1(2H)-carboxylate. organic-chemistry.orgtmc.edu This reaction, catalyzed by a rhodium complex with a chiral bisphosphine ligand (e.g., Josiphos), produces 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. organic-chemistry.org These intermediates can be subsequently reduced to furnish the enantioenriched 3-substituted piperidines. organic-chemistry.orgtmc.edu The choice of both the rhodium source and the specific chiral ligand is critical for achieving high reactivity and stereoselectivity. tmc.edu

Organocatalysis provides an alternative, metal-free approach. nih.gov For instance, the enantioselective 1,4-addition of certain nucleophiles to α,β-unsaturated aldehydes, a reaction that can be catalyzed by chiral amines (MacMillan protocol), can be used to set a key stereocenter in a precursor to the piperidine ring. nih.gov While not directly applied to this compound in the reviewed literature, the principle of using chiral organocatalysts, such as those derived from proline or binaphthylazepine, is a well-established strategy for asymmetric synthesis of heterocycles. nih.gov

Chiral reagents, such as Davis' oxaziridine (B8769555), are employed for diastereoselective hydroxylations. nsf.gov In the synthesis of a related hydroxypiperazic acid, the regioselective formation of an enolate followed by quenching with a chiral oxaziridine installed a hydroxyl group with high diastereoselectivity, demonstrating the power of chiral electrophiles in controlling stereochemistry. nsf.gov

Novel Synthetic Routes and Methodological Innovations

The quest for more efficient and versatile synthetic methods has led to significant innovations in the construction of the piperidine scaffold.

Exploration of New Chemical Transformations

Gold-catalyzed cyclization represents a significant methodological advance for synthesizing piperidin-4-ols. scispace.com This one-pot process involves the sequential gold-catalyzed cyclization of a homopropargylic amine derivative, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. scispace.com This modular {[2+3]+1} annulation strategy is highly flexible, starting from readily available imines, propargyl Grignard reagents, and carboxylic acids. scispace.com

Another innovative approach involves the ene cyclisation of 4-aza-1,7-dienes, catalyzed by Lewis acids such as methylaluminum dichloride (MeAlCl2), to afford 3,4-disubstituted piperidines with high diastereoselectivity for the trans isomer. researchgate.net

Development of Efficient and High-Yield Preparations

Efficiency and high yields are paramount, particularly for routes intended for larger-scale synthesis. The aforementioned gold-catalyzed one-pot synthesis of piperidin-4-ols is notable for its efficiency, combining multiple transformations into a single operation and demonstrating a broad substrate scope with high to excellent diastereoselectivities. scispace.com

Similarly, a three-step process involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides a highly efficient and enantioselective route to a wide variety of 3-substituted piperidines. tmc.edu

The synthesis of piperidin-4-one derivatives, which are direct precursors to piperidin-4-ols via reduction, has also been a focus of methodological improvement. asianpubs.org The use of deep eutectic solvents (DES), such as a glucose-urea mixture, as an inexpensive and environmentally benign reaction medium represents a green chemistry approach to synthesizing these key intermediates in good yields. asianpubs.org

Optimization of Reaction Conditions and Yields

In the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, systematic screening of reaction parameters revealed that an aqueous solution of cesium hydroxide (B78521) was essential for achieving high yields, outperforming other bases like cesium carbonate. tmc.edu The temperature and reaction time are also critical variables that are often optimized. For example, in the synthesis of piperidin-4-ols via gold catalysis, running the reduction at -40 °C was found to be crucial for achieving excellent diastereoselectivities with aliphatic amide substrates. scispace.com In contrast, for aromatic amides, which reacted sluggishly at low temperatures, ambient temperature was required for the reaction to complete, albeit with lower diastereoselectivity. scispace.com

The table below summarizes the yields and diastereomeric/enantiomeric ratios for selected synthetic methods, illustrating the outcomes of various optimized procedures.

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Types of Piperidin-4-ols

The reactivity of piperidin-4-ol derivatives can be broadly categorized into reactions involving the hydroxyl group and those involving the piperidine (B6355638) nitrogen. For 3,4-Dimethylpiperidin-4-ol, the tertiary nature of the alcohol and the presence of a secondary amine are key determinants of its chemical transformations.

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. libretexts.org This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical elimination step in oxidation mechanisms involving chromate-based reagents or other common oxidants. libretexts.orgyoutube.com

Attempts to oxidize tertiary alcohols often require harsh conditions, which can lead to cleavage of carbon-carbon bonds. For this compound, forcing oxidation could potentially lead to the fragmentation of the piperidine ring.

Reagent TypeExpected Outcome with Tertiary AlcoholsReference
CrO₃, Na₂Cr₂O₇/H₂SO₄No reaction under standard conditions libretexts.org
PCC (Pyridinium chlorochromate)No reaction youtube.com
Strong oxidants, harsh conditionsC-C bond cleavage, ring fragmentation youtube.com

The tertiary alcohol in this compound is not susceptible to reduction. However, the piperidine ring itself can be considered in the context of reductive processes, although it is already a fully saturated heterocycle. In related systems, the reduction of pyridine (B92270) precursors is a common method for synthesizing piperidines. nih.govorganic-chemistry.org For instance, the hydrogenation of substituted pyridines using catalysts like palladium or rhodium is a well-established method. nih.gov

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the tertiary carbon of this compound is not a facile process. nih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for example, by protonation to form an oxonium ion or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

However, the formation of a tertiary carbocation intermediate upon departure of the leaving group would be relatively stable, potentially allowing for SN1-type reactions. The stereochemistry of the starting material, with its cis or trans arrangement of the methyl groups, would influence the stereochemical outcome of such reactions. It has been noted that steric hindrance in tertiary substrates can significantly reduce the yield of substitution products. nih.govchemrxiv.org

Mechanistic Investigations of Key Synthetic Steps

The synthesis of substituted piperidines often involves multi-step sequences where the understanding of reaction mechanisms, including the roles of intermediates and transition states, is crucial for controlling the outcome.

The synthesis of related 4-aryl-3,4-dimethylpiperidines often proceeds through intermediates that dictate the final stereochemistry of the product. For instance, the addition of an organometallic reagent to a 3-methyl-4-piperidone precursor would proceed through a transition state where the incoming group approaches from the less sterically hindered face.

In reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, the lone pair of electrons on the nitrogen acts as a nucleophile. The transition state for these reactions will be influenced by the steric bulk of the electrophile and the substituents on the piperidine ring.

Proton transfer is a fundamental step in many reactions involving this compound. chemrxiv.org In acidic conditions, both the piperidine nitrogen and the hydroxyl oxygen can be protonated. The relative basicity of these two sites (the pKa of the piperidinium (B107235) ion is typically around 11, while the protonated alcohol is much more acidic) suggests that the nitrogen will be preferentially protonated. Proton transfer is often a key step in catalysis and can occur intramolecularly or be mediated by solvent molecules. rsc.orgnih.gov

The formation of radical species from piperidine derivatives has also been studied. acs.orgnih.gov Nitrogen-centered radicals can be generated, for instance, through single-electron transfer processes. nih.gov These radicals can undergo various transformations, including hydrogen atom transfer (HAT) reactions. Quantum-chemical studies on piperidine-derived radicals have shown that hydrogen migration reactions are feasible, and their pathways are influenced by factors such as protonation and solvation. acs.org For this compound, the formation of a radical at the nitrogen or an adjacent carbon could lead to complex rearrangements or cyclization reactions.

Influence of Reaction Conditions on Pathway Selectivity

The synthesis of this compound and its analogs is critically dependent on the careful control of reaction conditions to achieve the desired pathway selectivity, particularly concerning stereochemistry. The spatial arrangement of the methyl groups and the hydroxyl group is determined by the reaction pathway, which can be influenced by factors such as temperature, catalysts, solvents, and the nature of the reagents employed. Research into the synthesis of substituted piperidin-4-ols demonstrates that minor adjustments in these parameters can significantly alter the stereochemical outcome, leading to the preferential formation of one diastereomer over another.

Stereoselectivity in Nucleophilic Addition

The creation of the tertiary alcohol at the C4 position often involves the nucleophilic addition of a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium bromide), to a 3-methylpiperidin-4-one (B1313904) precursor. organic-chemistry.orgyoutube.com The stereochemical outcome of this addition is highly dependent on the direction of attack of the nucleophile on the carbonyl group. This facial selectivity is influenced by several factors:

Steric Hindrance: The existing methyl group at the C3 position creates a sterically hindered environment. The incoming nucleophile will preferentially attack from the less hindered face of the ketone to minimize steric repulsion, leading to a specific diastereomer.

Temperature: Lower reaction temperatures generally enhance stereoselectivity. In a one-pot synthesis of substituted piperidin-4-ols, a noticeable improvement in the diastereomeric ratio was observed when the reduction temperature was lowered. nih.gov

Solvents and Additives: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. Furthermore, additives can chelate to intermediates, creating a more rigid transition state that favors a specific stereochemical pathway. For instance, in related aldol (B89426) reactions to produce substituted piperidines, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive has been shown to reverse the diastereoselectivity, favoring the anti-product over the syn-isomer that forms in its absence. mdpi.com

The table below illustrates the impact of temperature on the diastereoselectivity of a key reduction step in a modular synthesis of piperidin-4-ols, highlighting the trend of increased selectivity at lower temperatures. nih.gov

Table 1: Influence of Temperature on Diastereoselectivity in Piperidin-4-ol Synthesis

Entry Reactant (R) Temperature (°C) Product Yield (%) Diastereomeric Ratio (dr)
1 Ph 0 9a 91% 15:1
2 Ph -40 9a 88% >25:1
3 4-MeOPh -40 9d 89% >25:1

Data sourced from a study on stereoselective synthesis of substituted piperidin-4-ols. nih.gov

Selectivity in Catalytic Hydrogenation

Another significant pathway for synthesizing piperidine rings involves the catalytic hydrogenation of unsaturated precursors like dihydropyridines or pyridinium (B92312) salts. libretexts.org The stereoselectivity of this process is primarily governed by the catalyst surface.

Catalyst Surface Mechanism: In catalytic hydrogenation using heterogeneous catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), the hydrogen molecule (H₂) adsorbs onto the metal surface. youtube.com The alkene (the double bond in the precursor ring) then coordinates to the same surface, and the hydrogen atoms are delivered to the same face of the double bond. libretexts.orgyoutube.com This mechanism results in a syn-addition, leading to a specific, predictable stereochemical outcome. For a precursor like 1,2-dimethylcyclopentene, hydrogenation leads to cis-1,2-dimethylcyclopentane. libretexts.org A similar principle applies to the reduction of a 3,4-dimethyl-1,2,3,6-tetrahydropyridin-4-ol precursor, where hydrogen addition would be expected to occur from the less sterically hindered face of the ring, dictating the relative stereochemistry of the two methyl groups.

Influence of Chiral Auxiliaries and Catalysts

Advanced synthetic strategies employ chiral auxiliaries or catalysts to direct the stereochemical course of the reaction with high precision.

Chiral Auxiliaries: By attaching a chiral molecule (an auxiliary) to the starting material, chemists can create a diastereomeric intermediate that biases the facial selectivity of subsequent reactions. For example, the stereoselective synthesis of 3,4-disubstituted piperidines has been achieved by using an N-galactosyl group on a 2-pyridone precursor. znaturforsch.comresearchgate.net This carbohydrate auxiliary directs the nucleophilic addition of organometallic reagents to the 4-position with high regio- and stereoselectivity. znaturforsch.com

Gold-Catalyzed Cyclization: In modern synthetic methods, gold catalysts have been used to facilitate the cyclization of acyclic precursors into piperidine rings. nih.gov A sequence involving a gold-catalyzed cyclization, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, allows for the highly diastereoselective formation of piperidin-4-ols. nih.gov The choice of catalyst and reaction conditions in the initial cyclization step is crucial for setting the stereocenters that guide the final stereochemistry of the product.

The following table, derived from research on related piperidin-2-one structures, demonstrates how the choice of electrophile (in this case, various aldehydes) in an aldol reaction can influence the diastereoselectivity, a principle that extends to the synthesis of complex piperidines. znaturforsch.com

Table 2: Diastereoselectivity in Aldol Reactions of N-Galactosyl-2-piperidones

Entry Aldehyde (R-CHO) Yield (%) Diastereomeric Ratio (dr)
1 Benzaldehyde (B42025) 92 >98:2
2 4-Nitrobenzaldehyde 95 >98:2
3 Isobutyraldehyde 85 >98:2

Data adapted from a study on stereoselective synthesis of disubstituted piperidine derivatives. znaturforsch.com

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of 3,4-Dimethylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of this compound in solution.

The basic connectivity of this compound is established through the analysis of its ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (δ), multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups, the protons on the piperidine (B6355638) ring, and the hydroxyl and amine protons. The chemical shifts of the ring protons are influenced by the neighboring substituents and their stereochemical relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the piperidine ring are indicative of their substitution and local electronic environment. The carbons bearing the methyl and hydroxyl groups (C3 and C4) will have characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃-C3~0.9 - 1.2 (d)~10 - 20
CH ₃-C4~1.1 - 1.4 (s)~20 - 30
C2-H ~2.5 - 3.5 (m)~45 - 55
C3-H ~1.5 - 2.0 (m)~30 - 40
C5-H ~1.4 - 1.9 (m)~25 - 35
C6-H ~2.5 - 3.5 (m)~45 - 55
NH Variable, broad-
OH Variable, broad-
C 2-~45 - 55
C 3-~30 - 40
C 4-~65 - 75
C 5-~25 - 35
C 6-~45 - 55

Note: These are predicted values and can vary based on the solvent and the specific stereoisomer.

Two-dimensional (2D) NMR experiments are crucial for confirming the proton and carbon assignments and for elucidating the stereochemistry of the methyl groups at the C3 and C4 positions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are adjacent to each other. For instance, it would show correlations between the C3-H proton and the protons on C2 and the C3-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the relative stereochemistry. For the cis and trans isomers of this compound, NOESY can distinguish between them by showing through-space correlations between the protons of the two methyl groups. In the cis isomer, a NOE would be expected between the C3-methyl and C4-methyl protons if they are on the same face of the ring.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The chemical shifts of the axial and equatorial protons and carbons on the ring differ. By analyzing the precise chemical shifts and coupling constants, particularly the ³J(H,H) coupling constants between adjacent ring protons, the preferred chair conformation and the axial or equatorial orientation of the methyl and hydroxyl groups can be determined. For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to confirm the presence of the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

Table 2: Typical IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium)
C-H (Alkyl)Stretching2850 - 3000
C-N (Amine)Stretching1020 - 1250
C-O (Alcohol)Stretching1050 - 1200

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for cyclic amines and alcohols include the loss of small neutral molecules and cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of a methyl group, a water molecule, or through cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺143.13Molecular Ion
[M - CH₃]⁺128.11Loss of a methyl group
[M - H₂O]⁺125.12Loss of a water molecule
[M - C₂H₅]⁺114.10Cleavage of the piperidine ring

Note: The fragmentation pattern can vary depending on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The types of electronic transitions possible depend on the types of electrons present in the molecule, primarily categorized as sigma (σ), pi (π), and non-bonding (n) electrons. shu.ac.ukyoutube.com

For organic molecules, the most significant transitions occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These transitions typically involve n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a bonding π electron to an anti-bonding π orbital), as these require energies corresponding to the UV-Vis range (200-700 nm). shu.ac.uk Such transitions necessitate the presence of unsaturated functional groups, known as chromophores. libretexts.orgshu.ac.uk

The structure of this compound, however, is entirely saturated. It consists of a piperidine ring with methyl and hydroxyl substituents. All valence electrons are involved in sigma (σ) bonds (C-C, C-H, C-N, C-O, N-H, O-H) or exist as non-bonding (n) electrons on the nitrogen and oxygen atoms. The possible electronic transitions are therefore limited to σ → σ* and n → σ*.

σ → σ transitions:* These involve promoting an electron from a bonding σ orbital to an anti-bonding σ* orbital. This process requires a very high amount of energy, corresponding to wavelengths in the far UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. slideshare.net

n → σ transitions:* This involves exciting a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding σ* orbital. While requiring less energy than σ → σ* transitions, these absorptions also typically occur at the lower end of the UV spectrum, often below 200 nm.

Consequently, this compound lacks a suitable chromophore and is not expected to exhibit significant absorbance in the conventional 200-800 nm UV-Vis spectrum. Its UV-Vis spectrum would likely show only baseline noise with possible weak absorption at the low-wavelength cutoff of the solvent.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, absolute configuration, and conformational preferences.

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in published literature, the methodology has been extensively applied to closely related substituted piperidine structures. nih.govresearchgate.net The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. rsc.org The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. mdpi.commdpi.com

For chiral molecules like this compound, anomalous dispersion techniques can be employed to determine the absolute configuration of the stereocenters, often reported using the Flack parameter. The table below shows representative crystallographic data for a related substituted piperidine derivative, illustrating the type of information obtained from such a study.

Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative. mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Elucidation of Piperidine Ring Conformations

Based on extensive studies of analogous 6-membered heterocyclic rings, the piperidine ring of this compound is expected to overwhelmingly adopt a chair conformation. nih.govnih.gov This conformation minimizes both angular strain and torsional strain, representing the lowest energy state for the ring system. Alternative conformations, such as the boat or twist-boat, are significantly higher in energy due to steric hindrance and eclipsing interactions and are typically only considered as transition states in conformational interconversions. The chair conformation is characterized by two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).

Analysis of Substituent Orientations

In the chair conformation of a substituted piperidine, substituents generally favor the equatorial position to minimize steric strain. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms. In this compound, this principle governs the orientation of the methyl group at C3 and the methyl and hydroxyl groups at the C4 position.

Diastereoisomeric and Conformational Studies

The presence of two chiral centers at the C3 and C4 positions means that this compound can exist as diastereomers, specifically as cis and trans isomers. These isomers have different spatial arrangements of the substituents and, consequently, distinct physical and spectroscopic properties.

Characterization of Cis/Trans Isomers

The differentiation and characterization of cis and trans isomers of substituted piperidinols are commonly achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.commdpi.com While a specific study for this compound is not detailed, extensive research on analogous compounds like 1,3-dimethylpiperidin-4-ols provides a clear framework for this analysis. cdnsciencepub.com

The key to distinguishing the isomers lies in the vicinal coupling constants (³J) and chemical shifts of the ring protons, which are highly dependent on their dihedral angle and their axial or equatorial orientation. researchgate.netresearchgate.net

Trans Isomer: In the most stable chair conformation, the C3-methyl group would likely be equatorial. The proton at C3 (H3) would be axial. The chemical shift and coupling constants of this proton would be characteristic of its axial environment.

Cis Isomer: In the cis isomer, the relationship between the C3 and C4 substituents forces a different conformational preference. Depending on the most stable arrangement, either the C3-methyl group or the C4-methyl group might occupy an axial position, or the ring might adopt a conformation that balances the steric demands. This would result in different chemical shifts and coupling patterns for the ring protons compared to the trans isomer.

A study on 1,3-dimethylpiperidin-4-ols demonstrated that the configuration and preferred conformation could be assigned based on the characteristics of the C4-methine proton signal in the NMR spectrum. cdnsciencepub.com A broad signal with large coupling constants is indicative of an axial proton, while a narrow signal with smaller couplings suggests an equatorial proton. These principles are directly applicable to the analysis of the cis and trans isomers of this compound.

Table 2: Expected NMR Characteristics for Distinguishing Cis/Trans Isomers of Substituted Piperidinols. cdnsciencepub.com
IsomerExpected Conformation of C3-HExpected NMR Signal for C3-H
TransAxialBroader signal, larger coupling constants (Jax-ax, Jax-eq)
CisEquatorialNarrower signal, smaller coupling constants (Jeq-ax, Jeq-eq)

Preferred Conformations in Solution and Solid State

The conformational analysis of this compound is fundamentally based on the principles established for substituted cyclohexanes and related heterocyclic systems. The piperidine ring, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is largely determined by the steric interactions between the substituents and the rest of the ring.

For this compound, two diastereomers exist: cis and trans. Their conformational preferences are distinct and are dictated by the minimization of unfavorable steric interactions, particularly 1,3-diaxial interactions.

Trans-3,4-Dimethylpiperidin-4-ol:

In the trans isomer, the methyl group at C3 and the methyl group at C4 are on opposite sides of the piperidine ring. This arrangement allows for a chair conformation where both the C3-methyl group and the C4-hydroxyl group can reside in equatorial positions, while the C4-methyl group is axial. Alternatively, a ring flip would place the C3-methyl and C4-hydroxyl groups in axial positions and the C4-methyl group in an equatorial position. The former conformation is overwhelmingly favored due to the severe steric strain that would arise from having two axial substituents. The equatorial orientation of the larger groups minimizes gauche-butane interactions and 1,3-diaxial interactions.

Cis-3,4-Dimethylpiperidin-4-ol:

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the preferred conformations in solution. The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants are indicative of an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.

Isomer Predicted Dominant Conformation Key Substituent Orientations Expected 1H-NMR Features
trans-3,4-Dimethylpiperidin-4-olChairC3-Methyl (equatorial), C4-Methyl (axial), C4-Hydroxyl (equatorial)Large axial-axial coupling for the proton at C3.
cis-3,4-Dimethylpiperidin-4-olChairC3-Methyl (equatorial), C4-Methyl (equatorial), C4-Hydroxyl (axial) or C3-Methyl (axial), C4-Methyl (axial), C4-Hydroxyl (equatorial)A mixture of conformers may be present, leading to averaged NMR signals or signals for both conformers at low temperature.

Conformational Equilibria and Dynamics

The position of the conformational equilibrium is governed by the relative free energies of the two chair conformers. The energy differences are primarily due to the steric strain associated with axial substituents. The A-value of a substituent is a measure of the free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane and serves as a good approximation for piperidine systems.

Substituent Approximate A-value (kcal/mol)
-CH₃1.7
-OH0.9 (in aprotic solvent)

For trans-3,4-Dimethylpiperidin-4-ol , the equilibrium between the two chair forms can be represented as:

Conformer A: C3-Me (eq), C4-Me (ax), C4-OH (eq)

Conformer B: C3-Me (ax), C4-Me (eq), C4-OH (ax)

The major steric interactions in Conformer A are the 1,3-diaxial interactions of the axial C4-methyl group. In Conformer B, both the C3-methyl and the C4-hydroxyl groups are axial, leading to significantly greater steric strain. Therefore, the equilibrium will lie heavily towards Conformer A.

For cis-3,4-Dimethylpiperidin-4-ol , the situation is more complex. The two primary chair conformers would be:

Conformer C: C3-Me (eq), C4-Me (eq), C4-OH (ax)

Conformer D: C3-Me (ax), C4-Me (ax), C4-OH (eq)

In Conformer C, the axial hydroxyl group introduces some steric strain. In Conformer D, both methyl groups are axial, leading to very significant 1,3-diaxial interactions. Thus, Conformer C is expected to be the major contributor to the equilibrium mixture.

The rate of ring inversion can be studied using dynamic NMR spectroscopy. At high temperatures, the inversion is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers can be resolved. From this data, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For piperidine itself, this barrier is approximately 10-11 kcal/mol. The presence of substituents can influence this barrier.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. orientjchem.org DFT calculations are instrumental in investigating the electronic structure and properties of a wide range of molecules, including complex organic compounds like substituted piperidines. orientjchem.orgdntb.gov.ua These calculations are used to determine optimized molecular geometries, analyze frontier molecular orbitals, and predict spectroscopic parameters, providing a comprehensive understanding of the molecule's characteristics. orientjchem.orgdntb.gov.ua

The electronic structure of a molecule, which describes the distribution of electrons, can also be thoroughly analyzed using DFT. This includes the calculation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule, thereby predicting sites of electrophilic and nucleophilic attack. nih.gov

Below is a table of optimized geometric parameters for a related compound, 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one, calculated using the B3LYP method, which illustrates the type of data obtained from such studies. orientjchem.org

ParameterBondBond Length (Å)
Bond LengthC-C (piperidine ring)1.516 - 1.555
C-H (piperidine ring)1.094 - 1.112
C-N1.07 - 1.09
N-H0.9 - 1.01
Parameter Angle **Bond Angle (°) **
Bond AngleC-C-C (piperidine ring)109.99 - 113.60
C-C-H (piperidine ring)103.57 - 111.12
N-C-C108.5
C-C-C126.6

This data is for 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one and serves as an illustrative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov DFT calculations are widely used to compute the energies of these frontier orbitals and the corresponding energy gap. nih.govnih.gov

The following table presents the calculated HOMO, LUMO, and energy gap values for a series of substituted piperidin-4-one derivatives, demonstrating the application of this analysis.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one-5.43-1.983.45
Amb1153724--4.48
Amb23604132--3.60
Amb23604659--4.35

Data sourced from studies on various substituted piperidine (B6355638) derivatives for illustrative purposes. nih.govnih.gov

DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. dntb.gov.ua For example, theoretical vibrational frequencies can be calculated and correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. orientjchem.orgnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. dntb.gov.ua This correlation between theoretical and experimental data is a powerful tool for structural elucidation. nih.gov

Quantum Mechanical (QM) Approaches

Beyond DFT, other quantum mechanical (QM) methods are utilized to probe the properties of molecules. cuny.edu These methods, which can include ab initio techniques like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous theoretical framework for understanding molecular systems. osi.lv While computationally more demanding than DFT, these methods can offer higher accuracy for certain properties. cuny.edu

Quantum mechanical calculations are adept at predicting a wide array of molecular properties. cuny.edu These include, but are not limited to, dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's interaction with electric fields and its nonlinear optical properties. orientjchem.org The calculation of these properties is important for the design of new materials with specific electronic or optical characteristics. orientjchem.org For instance, the calculated dipole moment can provide insights into the polarity of a molecule and its solubility in various solvents.

The following table showcases some predicted molecular properties for a substituted piperidine derivative, illustrating the scope of QM predictions.

PropertyValue
Dipole Moment (Debye)3.59
Molecular FormulaC₂₅H₂₅NO₅
Number of Atoms56
Number of Electrons222

This data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one and serves as an illustrative example. nih.gov

A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental data. dntb.gov.ua For substituted piperidines, calculated geometric parameters can be compared with X-ray crystallographic data, and calculated spectroscopic data can be correlated with experimental IR, Raman, and NMR spectra. orientjchem.orgnih.gov A strong correlation between theoretical predictions and experimental results lends confidence to the computational model and allows for its use in predicting the properties of related, yet unsynthesized, compounds. dntb.gov.uanih.gov This synergy between theory and experiment is a cornerstone of modern chemical research, enabling a deeper and more comprehensive understanding of molecular systems. dntb.gov.ua

of 3,4-Dimethylpiperidin-4-ol

Computational chemistry and theoretical studies serve as powerful tools in modern drug discovery and development, offering insights into molecular interactions and properties that are often difficult or impossible to obtain through experimental methods alone. For this compound and its derivatives, these computational approaches are instrumental in understanding their structure-activity relationships (SAR), guiding the design of new analogues with improved potency and selectivity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. d-nb.info This method is crucial for understanding the binding mode of ligands like this compound derivatives and for predicting their affinity and activity.

Derivatives of this compound, particularly the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, have been identified as potent antagonists of the kappa-opioid receptor (KOR). nih.gov Molecular docking studies can be employed to elucidate the specific interactions between these ligands and the KOR binding site. For instance, a hypothetical docking study of a representative ligand, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, into the active site of the KOR could reveal key interactions.

These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues within the receptor's binding pocket. The 4-hydroxyl group and the nitrogen atom of the piperidine ring are often key pharmacophoric features involved in crucial hydrogen bonding. The dimethyl substitution at the 3 and 4 positions of the piperidine ring influences the compound's conformation and can lead to specific hydrophobic interactions, contributing to binding affinity and selectivity. rsc.org

Table 1: Hypothetical Molecular Docking Results of a this compound Derivative with the Kappa-Opioid Receptor

ParameterValue
Ligand (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine
Receptor Human kappa-opioid receptor (PDB ID: 4DJH)
Docking Score (kcal/mol) -9.5
Key Interacting Residues Tyr139, Asp138, Val118, Ile294
Hydrogen Bonds Hydroxyl group with Tyr139; Piperidine nitrogen with Asp138
Hydrophobic Interactions Methyl groups with Val118; Phenyl ring with Ile294

Note: The data in this table is illustrative and based on typical docking study results for similar compounds. It is intended to demonstrate the type of information obtained from a molecular docking analysis.

Molecular Dynamics Simulations for Conformational Sampling and Binding Free Energy

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. researchgate.net This method is used to assess the stability of the docked pose, explore different conformations of the ligand and the protein, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

For a complex of a this compound derivative and the KOR, an MD simulation would typically be run for several nanoseconds. The simulation would reveal how the ligand settles into the binding pocket and whether the key interactions identified in the docking study are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.

Furthermore, MD simulations can be used to perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more quantitative estimate of the binding affinity and can help in ranking different analogues.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Output

ParameterDescription
System KOR in a lipid bilayer with explicit solvent
Simulation Time 100 ns
Force Field CHARMM36m for protein, CGenFF for ligand
Analysis Performed RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy
Estimated Binding Free Energy (kcal/mol) -12.8

Note: This table presents typical parameters and potential results from an MD simulation study. The values are for illustrative purposes.

Pharmacophore Mapping and Drug Design Principles

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-receptor complex itself.

For the this compound series of KOR antagonists, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the hydroxyl group), a hydrogen bond donor or a positive ionizable feature (the piperidine nitrogen), and hydrophobic regions (the methyl groups and the phenyl ring). nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the required features. It also serves as a crucial guide in the rational design of new derivatives. For example, medicinal chemists can use the model to propose modifications to the this compound scaffold that are likely to enhance binding affinity or improve other properties like selectivity and metabolic stability. The principles of drug design, such as isosteric replacement and conformational restriction, can be applied in conjunction with the pharmacophore model to optimize the lead compound.

Table 3: Key Pharmacophoric Features for Kappa-Opioid Receptor Antagonism

FeatureDescription
Hydrogen Bond Acceptor Typically an oxygen atom from a hydroxyl or carbonyl group.
Positive Ionizable A nitrogen atom that is protonated at physiological pH.
Hydrophobic Group Aromatic or aliphatic groups that engage in van der Waals interactions.
Aromatic Ring A phenyl or other aromatic system often involved in π-π stacking.

Note: This table outlines the general pharmacophoric features commonly observed for this class of compounds.

Applications of 3,4 Dimethylpiperidin 4 Ol in Advanced Organic Synthesis

Role as Key Synthetic Building Blocks and Intermediates

The utility of the 3,4-dimethylpiperidin-4-ol core lies in its capacity to serve as a foundational element for constructing more elaborate molecular architectures. Its derivatives are recognized as pivotal intermediates in multi-step synthetic pathways.

Precursor in Complex Organic Molecule Synthesis

The trans-3,4-dimethyl-4-aryl-piperidine framework is a central feature in a class of potent opioid receptor antagonists. acs.orgnih.gov The synthesis of these complex molecules often begins with precursors like 1,3-dimethyl-4-piperidinone, which is then elaborated through a series of stereospecific reactions to install the requisite chemical features of the target molecule. acs.orgresearchgate.net For example, the synthesis of the peripherally-active opioid antagonist Alvimopan relies on a key intermediate derived from this piperidinol scaffold. researchgate.net The synthesis involves creating the specific trans-3,4-dimethyl stereochemistry, which is crucial for the final compound's activity. acs.org

Another notable example is the synthesis of JDTic, a highly potent and selective kappa opioid receptor antagonist. nih.gov The core of this complex molecule is a (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, highlighting the importance of this specific structural motif in achieving high receptor affinity and selectivity. nih.gov

Complex Molecule SynthesizedTherapeutic AreaKey Intermediate
AlvimopanOpioid Antagonist (GI tract)(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
LY255582Opioid Antagonist (CNS)(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
JDTicSelective Kappa Opioid Antagonist(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Synthesis of Advanced Pharmaceutical Intermediates

The compound (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is a prominent advanced pharmaceutical intermediate. pharmaffiliates.comnih.gov It serves as the cornerstone for a class of N-substituted piperidines developed as pure opioid receptor antagonists. nih.gov An improved and industrially feasible process for preparing this key intermediate has been developed, underscoring its pharmaceutical importance. researchgate.net The synthesis of this intermediate has been achieved from 1,3-dimethyl-4-piperidinone through a multi-step process that includes stereospecific alkylation to yield the desired trans-3,4-dimethyl configuration. acs.org The availability of robust synthetic routes to this intermediate is critical for the production of drugs like Alvimopan, which is used to accelerate gastrointestinal recovery after surgery. researchgate.netorientjchem.org

Application in Agrochemical and Dye Synthesis

While the piperidine (B6355638) ring is a common motif in various bioactive compounds, including some agrochemicals, the specific application of this compound in the synthesis of commercial agrochemicals is not widely reported in scientific literature. Similarly, there is a lack of significant evidence detailing its use as a key intermediate or building block in the synthesis of azo dyes or other major classes of industrial colorants. The primary research focus for this particular scaffold remains overwhelmingly in the domain of medicinal chemistry and pharmaceutical development.

Derivatization Strategies and Functionalization

The this compound core structure can be readily modified, or functionalized, to fine-tune its physicochemical and pharmacological properties. These strategies typically target the piperidine nitrogen or other reactive sites on the molecule.

Introduction of Diverse Functional Groups

The functionalization of the 3,4-dimethyl-4-aryl-piperidine scaffold has been extensively explored to modulate biological activity. nih.gov A key strategy involves introducing a variety of functional groups, often as part of a substituent on the piperidine nitrogen, to alter properties such as polarity, size, and charge. This allows for the optimization of receptor binding affinity and selectivity. For instance, the addition of a hydroxyl or keto group to an N-substituent side chain was found to improve opioid antagonist potency. nih.gov General synthetic methods for functionalizing piperidine rings, such as C-H functionalization, offer pathways to introduce substituents at various positions on the ring, although these often require specific directing groups on the nitrogen. researchgate.netnih.gov Such methods demonstrate the broad potential for creating a diverse library of derivatives from the core piperidine structure.

Synthesis of N-Substituted Piperidine Derivatives

The most common and impactful derivatization strategy for this scaffold is N-substitution. The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation or acylation reactions. researchgate.net In the development of opioid antagonists, a large number of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were synthesized to establish structure-activity relationships (SAR). nih.gov

Research has shown that the nature of the N-substituent profoundly influences the potency and receptor selectivity of the resulting compound. Optimal antagonist potency was observed when the N-substituent consisted of a phenyl, thiophene, or cyclohexyl group attached to the nitrogen via a three-atom spacer. nih.gov

Table of N-Substituents and Their Effect on Opioid Receptor Antagonist Potency

N-Substituent (R in structure) Relative Potency Reference
Methyl Low nih.gov
Allyl Moderate nih.gov
Propylphenyl High nih.gov
Propylcyclohexyl High nih.gov
(S)-3-Hydroxy-3-cyclohexylpropyl Very High (LY255582) nih.gov

This table provides a qualitative summary of findings from structure-activity relationship studies.

These derivatization strategies underscore the versatility of the this compound scaffold as a molecular template, enabling the systematic exploration of chemical space to develop highly active and selective pharmaceutical agents.

Formation of Complex Ring Systems via Derivatization

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures. Through targeted derivatization of its functional groups—the secondary amine and the tertiary alcohol—chemists can construct intricate ring systems with potential applications in medicinal chemistry and materials science.

One common strategy involves the derivatization of the piperidine nitrogen. For instance, N-acylation or N-alkylation can introduce a variety of substituents, which can then participate in intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic and polycyclic systems, where the piperidine ring is fused or bridged with other rings. The specific nature of the appended substituent and the reaction conditions employed will dictate the structure of the resulting complex ring system.

Furthermore, the tertiary hydroxyl group at the C4 position can be exploited. It can be converted into a good leaving group, facilitating intramolecular substitution reactions with a nucleophilic group tethered to the piperidine nitrogen or another position on the ring. This approach allows for the creation of various bridged heterocyclic systems. Alternatively, the hydroxyl group can be used to direct further reactions or to participate in condensation reactions to form larger, more complex molecules. The strategic combination of modifications at both the nitrogen and the C4-hydroxyl group opens up a wide array of possibilities for creating diverse and complex molecular frameworks.

Structure-Activity Relationship (SAR) Studies in Related Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues related to this compound, SAR studies focus on understanding how modifications to the piperidine ring and its substituents influence its interaction with biological targets.

A series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been evaluated for their activity at opioid receptors. These studies have established that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a pure opioid antagonist pharmacophore. The investigation into various N-substituents has revealed the presence of a significant lipophilic binding site for both µ and κ opioid receptors. ebi.ac.uk

Impact of Methyl Groups on Piperidine Ring Conformation

The methyl groups at the C3 and C4 positions of the piperidine ring in this compound significantly influence the ring's conformational preferences. The piperidine ring, similar to cyclohexane (B81311), typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions, and the relative stability of these conformations is dictated by the steric interactions between the substituents.

In the case of a piperidine ring, the orientation of a substituent at the 2-position can be influenced by the nature of the substituent on the nitrogen atom. nih.gov When the nitrogen is part of an amide or is attached to an aromatic ring, a phenomenon known as pseudoallylic strain can occur. This strain arises from the interaction between the substituent at the 2-position and the planar group on the nitrogen, forcing the 2-substituent into an axial orientation. nih.gov While this compound itself does not have a 2-substituent, the principles of conformational analysis are transferable. The methyl groups at C3 and C4 will have preferred orientations to minimize steric hindrance with each other and with the hydroxyl group at C4.

Computational studies on related N-methylpiperidine (NMP) conformers show that the molecule can exist in different ring conformations, including chair and twist forms. The energy barrier between these conformers can be influenced by electronic excitation. rsc.org For this compound, the interplay between the two methyl groups and the hydroxyl group will create a specific conformational landscape, favoring certain chair conformations over others to minimize 1,3-diaxial interactions and other steric clashes. The specific stereochemistry of the methyl groups (cis or trans) will be a major determinant of the most stable conformation.

Conformer FeatureDescriptionSource
Chair Conformation The most stable conformation for the piperidine ring, minimizing angle and torsional strain. nih.govrsc.org
Pseudoallylic Strain Can force substituents at the 2-position into an axial orientation when the nitrogen is acylated or attached to a planar group. nih.gov nih.gov
N-Methylpiperidine Dynamics Undergoes transformations between chair and twist conformers, with the energy barrier influenced by excitation. rsc.org rsc.org

Exploration of Substituent Effects on Chemical Reactivity and Interactions

The substituents on the piperidine ring of this compound analogues play a critical role in determining their chemical reactivity and intermolecular interactions. The methyl groups, being electron-donating, can influence the basicity of the piperidine nitrogen. The hydroxyl group at C4 can act as a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and ability to interact with biological targets.

In SAR studies of related compounds, the nature of the N-substituent is often varied to modulate properties like lipophilicity and target affinity. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the exploration of different N-substituents led to the identification of a key lipophilic binding pocket for opioid receptors. ebi.ac.uk This highlights how modifying a substituent can directly impact biological activity by altering the molecule's fit within a binding site.

Furthermore, the introduction of different functional groups can alter the electronic properties and reactivity of the entire molecule. For example, the synthesis of various 5,8-disubstituted tetrahydroisoquinolines, which share a similar heterocyclic core, demonstrated that the nature of linking groups and substituents significantly affects their potency as inhibitors of M. tuberculosis. nih.gov A general trend of improved potency with higher lipophilicity was observed, and the type of linker group was found to be crucial, suggesting that the precise positioning of terminal aromatic rings is important for target binding. nih.gov

The table below summarizes findings from SAR studies on related heterocyclic compounds, illustrating the impact of substituent modifications.

Compound SeriesKey Findings on Substituent EffectsSource
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesN-substituents are crucial for interacting with a lipophilic binding site in opioid receptors. ebi.ac.uk ebi.ac.uk
5,8-disubstituted tetrahydroisoquinolinesPotency against M. tuberculosis is influenced by lipophilicity and the nature of linker groups, indicating the importance of the spatial arrangement of substituents for target binding. nih.gov nih.gov
4,6-Dimethyl-2-(substituted)mercapto-3-(substituted)pyridinesIncreasing the alkyl chain length at the 2-position enhanced antitubercular activity. researchgate.net researchgate.net
3,4-Disubstituted 1,2,5-oxadiazolesAntiplasmodial activity and selectivity are highly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com mdpi.com

Future Directions and Emerging Research Areas

Development of More Sustainable and Greener Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of highly substituted piperidines, including 3,4-Dimethylpiperidin-4-ol, is an area ripe for such innovations.

Another key area of green chemistry is the replacement of volatile and hazardous organic solvents. Deep eutectic solvents (DES), for instance, have been successfully used as inexpensive, biodegradable, and effective reaction media for the synthesis of piperidin-4-one derivatives, which are direct precursors to compounds like this compound. asianpubs.org The application of these green methodologies could lead to more environmentally friendly and cost-effective production routes for this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. This knowledge is crucial for optimizing reaction conditions to maximize yield and purity. Advanced spectroscopic techniques are central to these in-situ (in the reaction mixture) studies.

For the synthesis of this compound, which could involve steps like hydrogenation of a pyridine (B92270) precursor or a cyclization reaction, techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are highly applicable. These methods allow chemists to track the disappearance of starting materials and the appearance of products and intermediates without needing to take samples from the reaction vessel.

Spectroscopic characterization is fundamental to confirming the structure of newly synthesized compounds. researchgate.netnih.gov For example, in the synthesis of related piperidine (B6355638) derivatives, techniques like 1H-NMR, 13C-NMR, and mass spectrometry are routinely used to verify the final structure. nih.gov In-situ monitoring takes this a step further by providing a dynamic picture of the reaction as it happens, enabling precise control over the formation of specific stereoisomers, which is often a critical challenge in the synthesis of substituted piperidines.

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—a tertiary alcohol and a secondary amine within a piperidine ring—offer a platform for exploring novel chemical reactions and transformations. Research into the reactivity of similarly substituted piperidinols has revealed pathways to structurally complex and valuable molecules.

A key area of exploration is the stereocontrolled functionalization of the piperidine ring. For example, in the synthesis of opioid antagonists based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, a critical step involves the highly regio- and stereospecific alkylation of a tetrahydropyridine (B1245486) intermediate. nih.gov This type of transformation, which precisely installs a methyl group, demonstrates how the existing stereochemistry of the ring can be used to control the introduction of new substituents. Applying such selective strategies to this compound could lead to a diverse range of new derivatives with controlled stereochemistry.

Recent advances have also shown unprecedented transformations, such as the electrocatalytic N-methylation of 4-hydroxypiperidine (B117109) using CO2 as a carbon source. acs.org This method, which utilizes a heterostructured copper-nickel-aluminum electrocatalyst, represents an innovative and sustainable way to functionalize the nitrogen atom of the piperidine ring. acs.org Exploring such novel catalytic systems for this compound could unlock new chemical space and provide access to compounds that are difficult to synthesize using conventional methods.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dimethylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Grignard reagent addition to a piperidin-4-one precursor. For example, cis-3-alkyl-2,6-diarylpiperidin-4-ones can be reduced using Grignard reagents (e.g., methylmagnesium bromide) to yield diastereomeric mixtures of 3,4-dialkyl-piperidin-4-ol derivatives. Reaction optimization requires precise temperature control (20–35°C) and monitoring via HPLC to confirm completion . Purity (>95%) is achieved through column chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How can researchers ensure accurate characterization of this compound’s structure and purity?

Key methods include:

  • Spectroscopy : 1^1H NMR (to confirm methyl group positions and hydroxyl proton), 13^13C NMR (to verify piperidine ring carbons), and IR (for hydroxyl stretch at ~3200–3600 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity ≥95% .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C7_7H15_{15}NO) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, as piperidine derivatives may cause respiratory irritation .
  • Waste disposal : Segregate waste and collaborate with certified hazardous waste management companies to prevent environmental contamination .

Advanced Research Questions

Q. How does stereochemistry at the 3,4-dimethyl positions affect the compound’s physicochemical and biological properties?

Stereoisomers (cis vs. trans) exhibit distinct properties:

  • Solubility : Cis isomers may have higher aqueous solubility due to intramolecular hydrogen bonding .
  • Biological activity : Diastereomers can show varying receptor-binding affinities. For example, cis-3,4-dimethyl derivatives demonstrated enhanced interactions with GABA receptors in preliminary studies .
  • Separation : Chiral HPLC or enzymatic resolution methods are required to isolate enantiomers .

Q. What strategies optimize reaction conditions for synthesizing air- or moisture-sensitive intermediates in this compound synthesis?

  • Inert atmosphere : Use argon/nitrogen gas to protect Grignard reagents from moisture .
  • Temperature control : Maintain reactions at 25–35°C to prevent side reactions (e.g., over-alkylation) .
  • Catalyst selection : Lewis acids like BF3_3-OEt2_2 can improve regioselectivity during ketone reduction .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

  • Cross-validate data : Compare experimental spectra with NIST Chemistry WebBook entries or published benchmarks .
  • Dynamic NMR : Use variable-temperature NMR to resolve overlapping peaks caused by conformational flexibility .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and verify assignments .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

  • Methyl group effects : 3,4-Dimethyl substitution enhances metabolic stability compared to unsubstituted analogs .
  • Hydroxyl group role : The 4-OH group is critical for hydrogen bonding with target enzymes (e.g., kinase inhibitors) .
  • Bioisosteric replacements : Replacing the hydroxyl group with a methoxy or fluorine atom alters potency and selectivity .

Q. How can researchers mitigate challenges in isolating reactive intermediates during multi-step syntheses?

  • Protecting groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to prevent undesired reactions .
  • Workup optimization : Quench Grignard reagents with saturated NH4_4Cl to stabilize intermediates before extraction .

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